2-Ethylamino-3-nitropyridine

Description

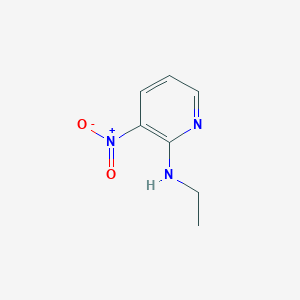

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBQQNCEHLMYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475867 | |

| Record name | 2-Ethylamino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-65-5 | |

| Record name | N-Ethyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylamino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Ethylamino-3-nitropyridine" properties and characteristics

An In-depth Technical Guide to 2-Ethylamino-3-nitropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound belonging to the nitropyridine class. While specific research on this exact molecule is not extensively documented, its structural features—a pyridine core, an activating nitro group, and a secondary amine substituent—position it as a valuable and versatile intermediate in synthetic chemistry. Nitropyridine derivatives are recognized as privileged structural motifs in drug design and materials science, serving as precursors to a wide range of biologically active molecules, including kinase inhibitors, and agents with antiviral and antitumor properties.[1][2]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the anticipated properties, reactivity, and potential applications of this compound. The insights are synthesized from established chemical principles and data from closely related structural analogues.

Molecular Structure and Physicochemical Properties

The functionality of this compound is dictated by the interplay of its three core components: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at the 3-position, and the electron-donating ethylamino group at the 2-position. This electronic arrangement is critical to its reactivity, particularly in nucleophilic aromatic substitution reactions.

Predicted Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | Calculated |

| Molecular Weight | 167.17 g/mol | Calculated[3] |

| Appearance | Yellow crystalline solid | Inferred from analogues[2][5] |

| Solubility | Likely soluble in organic solvents like ethanol, chloroform.[2] | Inferred |

| Melting Point | Estimated range: 100-130 °C | Inferred from analogues[2][3] |

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of this compound is expected to be the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitropyridine, with ethylamine.[5][6] The electron-withdrawing nitro group at the C3 position strongly activates the C2 position for attack by a nucleophile, making this a highly efficient transformation.

Experimental Protocol: Synthesis via SNAr

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or THF, add ethylamine (2.0-3.0 eq). The excess ethylamine also acts as a base to neutralize the HCl generated.

-

Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a yellow solid.

Caption: Proposed synthesis of this compound via SNAr.

Core Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the nitro and amino functionalities, which allow for a range of subsequent transformations.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This transformation yields 2-ethyl-2,3-diaminopyridine, a highly valuable building block for the synthesis of fused heterocyclic systems like imidazopyridines, which are common in medicinal chemistry.

-

Further Aromatic Substitution: The existing substituents influence the reactivity of the remaining ring positions. The powerful electron-donating nature of the amino groups in the reduced product (2,3-diaminopyridine derivative) activates the ring towards electrophilic aromatic substitution.

-

N-Functionalization: The secondary amine of the ethylamino group can undergo further reactions such as acylation, alkylation, or sulfonylation to introduce additional diversity.

Caption: Key reactivity pathways of this compound.

Potential Applications in Drug Discovery and Materials Science

Given that nitropyridines are established precursors for bioactive compounds, this compound holds significant potential as a key intermediate.[1]

-

Pharmaceuticals: Its derivatives are promising scaffolds for developing therapeutic agents. The 2-amino-3-nitropyridine core is found in molecules targeting cancers, viral infections, and inflammatory diseases.[2][5][6] The ethyl group provides a vector for modifying steric bulk and lipophilicity, which can be fine-tuned to optimize drug efficacy and pharmacokinetic profiles.

-

Agrochemicals: The aminonitropyridine framework is crucial in the production of herbicides, fungicides, and insecticides.[2][5] This compound can serve as a starting material for novel crop protection agents.

-

Organic Dyes and Materials: The conjugated system of nitropyridines can impart unique optical and electronic properties.[7][8] Functionalized derivatives have been investigated for applications as dyes and nonlinear optical materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from closely related compounds like 2-amino-3-nitropyridine.[4][9]

-

Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[11]

-

Keep away from heat, sparks, and open flames.[11]

-

Store in a tightly sealed container in a cool, dry place.[9][11]

-

Conclusion

This compound represents a promising, albeit under-characterized, chemical intermediate. Its structure combines the versatile reactivity of the aminonitropyridine scaffold with the modulating influence of an ethyl substituent. Through straightforward synthesis and a variety of potential downstream chemical transformations, particularly the reduction of its nitro group, this compound serves as a gateway to complex heterocyclic systems. Its potential applications as a precursor in the development of novel pharmaceuticals, agrochemicals, and functional organic materials make it a compound of significant interest for further scientific exploration.

References

- Thermo Fisher Scientific. (2024, March 30).

- Thermo Fisher Scientific. (2010, November 15).

- Thermo Fisher Scientific. (2014, January 23).

- Fisher Scientific. (2011, April 6).

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

-

MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

AI Product Assistant. (n.d.). The Significance of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-2-ethylamino-3-nitropyridine, min 98%, 100 grams. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Ethylamino)-5-nitropyridine. Retrieved from [Link]

- Apollo Scientific. (2023, July 4). 4-(Ethylamino)

-

AI Product Assistant. (n.d.). Unlocking the Potential: Synthesis and Applications of 2-Amino-3-nitropyridine. Retrieved from [Link]

-

AI Product Assistant. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

ResearchGate. (2020, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

"2-Ethylamino-3-nitropyridine" CAS number and chemical structure

An In-Depth Technical Guide to 2-Ethylamino-3-nitropyridine

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal and synthetic chemistry. Characterized by the presence of an electron-donating ethylamino group and a potent electron-withdrawing nitro group, this molecule serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its strategic functionalization allows for a range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway grounded in established methodologies, insights into its reactivity, and a discussion of its applications in drug discovery, supported by detailed protocols and safety considerations.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The pyridine core is functionalized at the C2 and C3 positions, creating a unique electronic profile that dictates its reactivity.

Key Identifiers:

-

Chemical Name: 2-(Ethylamino)-3-nitropyridine

-

CAS Number: 26820-65-5[1]

-

Molecular Formula: C₇H₉N₃O₂

-

Molecular Weight: 167.17 g/mol [1]

The structure consists of a pyridine ring where the nitrogen atom is at position 1. An ethylamino group (-NHCH₂CH₃) is attached to carbon 2, and a nitro group (-NO₂) is attached to carbon 3.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Purity | Typically ≥98% | [1] |

| Appearance | Expected to be a yellow crystalline solid | [2][3] |

| Melting Point | 163-165 °C (for the related 2-amino-3-nitropyridine) | [2] |

| Solubility | Soluble in many organic solvents like ethanol and chloroform |[4] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on well-established reactions of nitropyridines. The most logical and industrially viable approach involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, 2-chloro-3-nitropyridine, with ethylamine.

The electron-withdrawing nature of the nitro group and the ring nitrogen atom strongly activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions.[5] This makes the displacement of a good leaving group, such as a chloride, an efficient process.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative methodology based on analogous transformations.[6][7]

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

-

Nucleophilic Addition: Slowly add ethylamine (1.2 eq), either as a solution in THF or as a condensed gas, to the stirring mixture at room temperature. The causality for using a slight excess of the amine is to drive the reaction to completion.

-

Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction to room temperature and pour it into ice-water. This step precipitates the organic product while dissolving inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation yields 2-(ethylamino)pyridine-3-amine, a diamine precursor essential for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitor scaffolds.[8]

-

Modification of the Ethylamino Group: The secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions, allowing for the introduction of diverse substituents to fine-tune the molecule's steric and electronic properties.

-

Electrophilic Aromatic Substitution (SₑAr): While the ring is generally electron-deficient, the powerful directing effects of the amino group could potentially allow for electrophilic substitution at the C5 position under forcing conditions.

Caption: Key reactivity sites of this compound.

Applications in Drug Development and Agrochemicals

Nitropyridine derivatives are foundational building blocks in modern chemistry.[9] They are integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and crop protection agents.[10][11]

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a "privileged" structure in drug design, frequently found in kinase inhibitors for oncology.[8] The synthesis of potent GSK3 and p70S6Kβ inhibitors often starts from functionalized 2-chloro-3-nitropyridines.[8] this compound serves as a direct precursor to scaffolds used in this therapeutic area.

-

Protein Degradation: A related bromo-substituted derivative is classified as a "Protein Degrader Building Block," highlighting the potential for this class of compounds in the development of PROTACs and molecular glues, a cutting-edge area of drug discovery.[12]

-

Agrochemicals: The nitropyridine core is also used to develop advanced herbicides and fungicides, contributing to global food security by enhancing crop protection.[4][9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 2-amino-3-nitropyridine and other nitropyridines can be used to establish a reliable safety profile.[3][13][14]

Table 2: Hazard Summary and Recommended Precautions

| Hazard Class | Description | Precautionary Measures |

|---|---|---|

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[15] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[16] Use only in a well-ventilated area or a chemical fume hood.[17] |

| Skin Irritation | Causes skin irritation.[3][13] | Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[13] |

| Eye Irritation | Causes serious eye irritation.[3][13] | Wear safety glasses or goggles. Ensure an eyewash station is readily accessible.[16] |

| Respiratory Irritation | May cause respiratory irritation.[3] | Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.[18] |

| Handling | Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the laboratory.[15] | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Keep away from strong oxidizing agents.[16] |

| Disposal | | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13] |

Conclusion

This compound represents a strategically important chemical intermediate. Its value is derived from a combination of straightforward synthesis, predictable reactivity at multiple sites, and its direct relevance to the construction of high-value molecules in the pharmaceutical and agrochemical industries. The ability to readily reduce the nitro group to form a key diamine precursor, in particular, positions this compound as a critical starting point for the synthesis of diverse heterocyclic scaffolds. A thorough understanding of its chemistry, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this versatile building block in the pursuit of scientific innovation.

References

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. [Link]

-

MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

-

MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-2-ethylamino-3-nitropyridine, min 98%, 100 grams. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

-

iChemical. (n.d.). 2-Amino-3-nitropyridine, CAS No. 4214-75-9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Amino-3-nitropyridine: A Foundation for Pharmaceutical and Agrochemical Innovation. [Link]

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. [Link]

-

ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-3-nitropyridine 99 4214-75-9 [sigmaaldrich.com]

- 3. 2-Amino-3-nitropyridine, CAS No. 4214-75-9 - iChemical [ichemical.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. calpaclab.com [calpaclab.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. enamine.enamine.net [enamine.enamine.net]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Ethylamino-3-nitropyridine: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylamino-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental molecular and physical properties, outline a robust synthetic pathway, discuss its chemical reactivity, and explore its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this molecule and its utility as a synthetic building block.

Core Molecular and Physicochemical Profile

This compound is a derivative of 2-aminopyridine, featuring an ethyl group attached to the amino nitrogen and a nitro group at the 3-position of the pyridine ring. The presence of the electron-withdrawing nitro group and the electron-donating ethylamino group creates a unique electronic environment within the molecule, influencing its reactivity and potential as a scaffold in organic synthesis.

The fundamental properties of this compound are summarized in the table below. These have been calculated based on its chemical structure, derived from the well-characterized parent compound, 2-Amino-3-nitropyridine.

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Parent Compound (CAS) | 2-Amino-3-nitropyridine (4214-75-9) |

Note: As this compound is a niche derivative, some of its physical properties are not extensively documented. Properties of the closely related 2-(Ethylamino)-5-nitropyridine include a melting point of 120-123°C, which can serve as an approximate reference.[1]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in pyridine chemistry takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of a strong electron-withdrawing group like the nitro group.[2]

The most direct and industrially scalable synthesis involves the reaction of 2-chloro-3-nitropyridine with ethylamine. The chlorine atom at the 2-position serves as an excellent leaving group, and its departure is facilitated by the para-nitro group, which stabilizes the intermediate Meisenheimer complex.

Caption: Proposed synthetic workflow for this compound via SNAr.

This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitutions on chloronitropyridines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

-

Addition of Reagents: To the stirred solution, add ethylamine (1.1 to 1.5 equivalents). If the ethylamine is in a gaseous form, it can be bubbled through the solution. Alternatively, an aqueous solution of ethylamine can be used, though this may require adjustments to the workup procedure. The addition of a non-nucleophilic base like triethylamine (1.2 equivalents) is recommended to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The reaction mixture is heated to reflux (for ethanol) or to a temperature between 80-120°C (for DMF). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed. This typically takes 2-16 hours, depending on the solvent and temperature.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and base.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Scientific Insights

The chemical behavior of this compound is dictated by the interplay of its functional groups.

-

The Pyridine Ring: As a heterocyclic aromatic system, it can undergo further electrophilic substitution, though the ring is deactivated by the nitro group.

-

The Nitro Group: This group is a strong deactivator for electrophilic aromatic substitution but an activator for nucleophilic aromatic substitution. It can also be reduced to an amino group, opening up a plethora of further functionalization possibilities, such as diazotization or acylation. This makes nitropyridines valuable precursors for a wide range of biologically active molecules.[3]

-

The Ethylamino Group: The secondary amine is nucleophilic and can be further alkylated or acylated. The lone pair on the nitrogen atom can also participate in coordination with metal ions.

The presence of both a hydrogen bond donor (the N-H of the ethylamino group) and acceptors (the nitro group oxygens and the pyridine nitrogen) allows for the formation of interesting supramolecular structures and interactions with biological macromolecules.

Applications in Research and Drug Development

While specific applications for this compound are not widely reported, its structural similarity to 2-Amino-3-nitropyridine suggests its utility as a versatile intermediate in several key areas.[4]

2-Amino-3-nitropyridine is a known building block in the synthesis of various therapeutic agents, including antitumor and antiviral drugs.[4] The ethylamino derivative can be used to introduce a lipophilic ethyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate, such as its solubility, membrane permeability, and metabolic stability. The core structure is a key component in developing kinase inhibitors and other targeted therapies.

In the agrochemical industry, nitropyridine derivatives are instrumental in the production of herbicides and fungicides.[4] this compound can serve as a precursor for novel crop protection agents, where modifications to the substituent groups can fine-tune the compound's efficacy and selectivity.

The donor-acceptor nature of the molecule, arising from the ethylamino and nitro groups, gives it potential applications in the field of nonlinear optics and as a component in organic dyes and pigments.

Safety, Handling, and Storage

As there is no specific safety data sheet for this compound, the safety precautions for the closely related and hazardous compound 2-Aminopyridine should be followed as a conservative measure.

-

Hazard Identification: Assumed to be toxic if swallowed or in contact with skin. It may cause severe skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask or respirator is recommended if handling the solid form.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound, while not as extensively studied as its parent amine, represents a valuable tool for chemical synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the versatile reactivity of its functional groups make it a promising building block for the development of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding for researchers looking to explore the potential of this and related nitropyridine derivatives in their work.

References

-

Scientific Laboratory Supplies. (n.d.). 2-Aminopyridine, 99% | A77997-100G | SIGMA-ALDRICH. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking the Potential: Synthesis and Applications of 2-Amino-3-nitropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-pyridylamino)-3-nitro-pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

SpectraBase. (n.d.). 2-(Ethylamino)-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of 2-Ethylamino-3-nitropyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful development and application. 2-Ethylamino-3-nitropyridine, a substituted pyridine derivative, presents a structural motif of interest in medicinal chemistry and materials science.[1] The strategic placement of an ethylamino group and a nitro group on the pyridine ring suggests a molecule with nuanced electronic and intermolecular characteristics that dictate its behavior in various environments. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical parameters of solubility and stability for this compound. While direct, extensive literature on this specific molecule is sparse, this guide synthesizes data from closely related analogs, established chemical principles, and industry-standard methodologies to offer a robust framework for its characterization.

The journey of a novel chemical entity from the laboratory bench to a viable product is paved with meticulous experimentation and data interpretation. Solubility directly influences bioavailability, formulation strategies, and purification processes, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.[2][3] This document aims to equip the reader with the foundational knowledge and practical protocols to expertly navigate the solubility and stability challenges associated with this compound.

Section 1: Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of chemical and pharmaceutical development. The principle of "like dissolves like" provides a foundational understanding, where the polarity of both the solute and the solvent governs the extent of dissolution.[4] For this compound, the presence of a polar nitro group and a hydrogen-bond-donating amino group, coupled with the overall aromatic system of the pyridine ring and the nonpolar ethyl group, results in a complex solubility profile.

Predicted and Analog-Derived Solubility Characteristics

In organic solvents, nitropyridines are generally characterized as being soluble.[4] The polarity of pyridine itself allows for miscibility with a wide range of polar and non-polar organic solvents.[6] It is therefore expected that this compound will exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols such as methanol and ethanol. Its solubility in less polar solvents like ethyl acetate and dichloromethane is likely to be moderate, while it is expected to be poorly soluble in non-polar hydrocarbon solvents like hexane.

Table 1: Estimated Solubility of this compound Based on Analog Data and Chemical Principles

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 7.4) | Low | Based on analog data for 2-Amino-3-nitropyridine[5]; the ethyl group increases hydrophobicity. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and nitro groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | A balance of polar and non-polar characteristics allows for some interaction. |

| Non-Polar | Hexane, Toluene | Low | Mismatch in polarity between the solute and solvent. |

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The following are standard, reliable methods for quantifying the solubility of a compound like this compound.

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility by accounting for the dilution factor.

Causality Behind Experimental Choices: The extended equilibration time ensures that the dissolution process has reached a true thermodynamic equilibrium, providing a definitive solubility value. The use of a validated HPLC method offers high specificity and sensitivity for accurate quantification.

For earlier stages of development where rapid assessment is needed, HTS methods can be employed.

-

Kinetic Solubility Assays: These methods, often employing nephelometry or turbidimetry, measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon addition to an aqueous buffer. While faster, these methods provide a measure of kinetic solubility, which may differ from thermodynamic solubility.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Section 2: Stability Profile of this compound

The chemical stability of a compound is a critical attribute that influences its viability as a drug candidate or advanced material.[7] Stability studies are designed to understand how a molecule degrades under various environmental conditions, which helps in identifying stable formulations, determining appropriate storage conditions, and establishing a shelf-life.[2][8] For this compound, the presence of the nitro and amino groups suggests potential susceptibility to specific degradation pathways.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[7][8] These studies involve subjecting the compound to conditions more severe than those it would likely encounter during its lifecycle to accelerate degradation and identify potential degradation products.[2][3] The outcomes of these studies are crucial for developing stability-indicating analytical methods.[7]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | Hydrolysis of the amino group or other susceptible bonds. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) | Hydrolysis, potentially leading to the formation of 2-hydroxy-3-nitropyridine.[9] |

| Oxidative Degradation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the amino group or the pyridine ring. |

| Thermal Degradation | Dry heat (e.g., 80-105°C) in a controlled oven | General thermal decomposition. |

| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[10] | Photolytic degradation, potentially involving the nitro group. |

Experimental Protocols for Stability Assessment

A systematic approach is required to evaluate the stability of this compound under the stress conditions outlined above.

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, peroxide) at a known concentration (e.g., 1 mg/mL). For thermal and photostability studies, use the solid compound.

-

Stress Application: Expose the samples to the specified conditions for a defined period. It is advisable to take time points to understand the degradation kinetics. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Neutralization/Quenching: For samples in acidic or basic media, neutralize the solution before analysis. For oxidative studies, the reaction may need to be quenched.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from all its degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity assessment and identification of degradants.

-

Data Evaluation: Calculate the percentage of degradation. If significant degradation is observed (typically 5-20%), the study is considered successful in producing the relevant degradation products.

Trustworthiness of the Protocol: The inclusion of a control sample and the use of a stability-indicating analytical method are self-validating components of this protocol. The ability to resolve the parent compound from its degradants ensures that the observed loss of the parent is due to degradation and not analytical artifact.

Caption: Workflow for Forced Degradation Studies.

Conclusion

The successful progression of this compound in any research or development pipeline is intrinsically linked to a comprehensive understanding of its solubility and stability. This guide has provided a framework for approaching these critical physicochemical parameters. While estimations based on analogs offer initial insights, rigorous experimental determination using the detailed protocols herein is non-negotiable for generating the reliable data required for informed decision-making. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can unlock the full potential of this promising molecule, ensuring its effective and safe application in the fields of medicine and materials science.

References

- Gagnon, P. E., Boivin, J. L., & Giguere, J. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(11), 1181-1185.

-

Solubility of Things. Pyridine. Available from: [Link]

- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Prajapati, M., & Bodiwala, K. (2016).

- U.S. Patent No. 4,952,697. (1990).

- Yousuff, S., & Joe, I. H. (2014). Structural and Theoretical Studies of 2-amino-3-nitropyridine.

- Rani, S., & Singh, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3175.

- Fisher Scientific. (2021).

- Patel, H. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

-

Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Available from: [Link]

- Bakke, J. M., & Ranes, E. (2003). Nitropyridines, Their Synthesis and Reactions.

- IshMathtestprepdouble. (2022, December 23). Which Pyridine is more stable? (2-amino or 3-amino Pyridine) [Video]. YouTube.

- Lorenc, J., Kucharska, E., Michalski, J., Hanuza, J., Mugeński, E., & Chojnacki, H. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(23), 8345.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77887, 3-Nitropyridin-2-ylamine. Retrieved January 4, 2026 from [Link].

- Lorenc, J., Zając, A., Janczak, J., Lisiecki, R., Hanuza, J., & Hermanowicz, K. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Shcheglov, V. V., & Shcheglova, E. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5789.

- Wnorowska, U., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6543.

- World Intellectual Property Organization. (2010).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83281, 2-Nitropyridin-3-amine. Retrieved January 4, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22793, 3-Nitro-2(1H)-pyridinone. Retrieved January 4, 2026 from [Link].

- Chinese Patent No. CN103664757A. (2014). Preparation method of 2-hydroxy-3-nitropyridine.

- Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 8928-8944.

-

National Center for Biotechnology Information. PubChem Substance Record for SID 505472959, 2-Nitropyridin-3-amine. Retrieved January 4, 2026 from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biomedres.us [biomedres.us]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 10. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of 2-Ethylamino-3-nitropyridine: An In-depth Technical Guide

This guide provides a detailed exploration of the spectroscopic properties of 2-Ethylamino-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. While a complete, publicly available experimental dataset for this specific molecule is not readily found, this document leverages established spectroscopic principles and extensive data from analogous compounds to present a comprehensive and predictive analysis. This approach, grounded in scientific literature, offers researchers and drug development professionals a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of this compound

This compound belongs to the class of substituted nitropyridines, which are of significant interest in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing group, and the amino functionality makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during synthesis and development. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard approach for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound will exhibit characteristic signals for the ethyl group and the pyridine ring protons. The chemical shifts are influenced by the electronic effects of the amino and nitro groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | ~8.2 - 8.4 | dd | 1H | J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2 |

| H-5 | ~6.7 - 6.9 | dd | 1H | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-5 |

| H-6 | ~8.0 - 8.2 | dd | 1H | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |

| NH | ~8.5 - 9.0 | br t | 1H | J(NH-CH₂) ≈ 5-6 |

| CH₂ | ~3.4 - 3.6 | q | 2H | J(CH₂-CH₃) ≈ 7 |

| CH₃ | ~1.2 - 1.4 | t | 3H | J(CH₃-CH₂) ≈ 7 |

Causality behind Predictions: The electron-withdrawing nitro group at the 3-position will significantly deshield the adjacent H-4 proton, shifting it downfield. The amino group at the 2-position is electron-donating, which will shield the H-6 and, to a lesser extent, the H-4 and H-5 protons. The NH proton is expected to be a broad triplet due to coupling with the adjacent methylene group and exchange phenomena. The ethyl group will show a typical quartet for the methylene protons and a triplet for the methyl protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~130 - 135 |

| C-4 | ~135 - 140 |

| C-5 | ~110 - 115 |

| C-6 | ~145 - 150 |

| CH₂ | ~40 - 45 |

| CH₃ | ~14 - 16 |

Causality behind Predictions: The carbon atom attached to the amino group (C-2) will be significantly deshielded. The carbon bearing the nitro group (C-3) will also be downfield, though to a lesser extent than C-2. The pyridine ring carbons (C-4, C-5, C-6) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the N-H, C-H, N=O, and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Diagram of the ATR-FTIR Experimental Setup:

Caption: Schematic of an ATR-FTIR setup.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands. These predictions are supported by experimental data from structurally similar 2-alkylamino-3-nitropyridine derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 - 3300 | Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980 - 2850 | Medium |

| Asymmetric NO₂ Stretch | ~1530 - 1500 | Strong |

| Symmetric NO₂ Stretch | ~1350 - 1320 | Strong |

| C=C and C=N Ring Stretch | ~1620 - 1450 | Medium-Strong |

| N-H Bend | ~1600 - 1550 | Medium |

| C-N Stretch | ~1300 - 1200 | Medium |

Causality behind Predictions: The N-H stretching vibration of the secondary amine will appear as a single, relatively sharp band in the 3400-3300 cm⁻¹ region. The strong electron-withdrawing nature of the nitro group results in two very strong and characteristic absorption bands for its asymmetric and symmetric stretching modes. The aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region, and the aliphatic C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum will be characterized by absorptions arising from π → π* and n → π* transitions, influenced by the conjugated system and the substituents.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol. The polarity of the solvent can influence the position of the absorption maxima.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Data Acquisition: Place the cuvette with the sample solution in the spectrophotometer and record the absorbance spectrum over a suitable wavelength range (e.g., 200-600 nm).

Diagram of the UV-Vis Spectrophotometer Workflow:

Caption: Simplified workflow of a UV-Vis spectrophotometer.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands.

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~250 - 280 | High |

| n → π / Intramolecular Charge Transfer | ~350 - 400 | Moderate |

Causality behind Predictions: The π → π* transition, associated with the conjugated pyridine ring, will result in a strong absorption band at a shorter wavelength. The presence of the amino and nitro groups facilitates an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the pyridine ring. This ICT transition is expected to give rise to a longer-wavelength absorption band, which may extend into the visible region, potentially imparting a yellowish color to the compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed and predictive analysis of its NMR, IR, and UV-Vis spectra. The provided experimental protocols and the rationale behind the spectral interpretations offer a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis, enabling them to confidently characterize this important molecule and its derivatives.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Wandas, M., & Puszko, A. (2000). The IR spectra of 2-alkylamino- and alkylnitramino-3- or 5-nitro-4-methylpyridine derivatives. Chemistry of Heterocyclic Compounds, 36(7), 908–913.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

- Hargrave, K. D., et al. (1994). 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)diazepines and their use in the prevention or treatment of HIV infection. U.S. Patent No. 5,366,972. Washington, DC: U.S.

-

SpectraBase. (n.d.). 2-Methylamino-3-nitropyridine. Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Dimethylamino)-3-nitropyridine. Wiley-VCH. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Synthesis of "2-Ethylamino-3-nitropyridine" from 2-chloro-3-nitropyridine

A Technical Guide to the Synthesis of 2-Ethylamino-3-nitropyridine

Abstract: This document provides a comprehensive technical guide for the synthesis of this compound from 2-chloro-3-nitropyridine. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in heterocyclic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, process optimization parameters, and safety protocols. By explaining the causality behind experimental choices and providing robust validation methods, this guide aims to ensure both scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a valuable substituted pyridine derivative. Its structural motif is a key pharmacophore and a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. The presence of the amino and nitro groups on the pyridine ring allows for a wide range of subsequent chemical transformations. The synthesis from 2-chloro-3-nitropyridine is an efficient and common route, leveraging the principles of nucleophilic aromatic substitution (SNAr)[1][2]. Understanding the nuances of this reaction is critical for achieving high yield and purity, which are paramount in a drug development context.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-3-nitropyridine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, but this characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 3-position[2][3].

Causality of Reactivity:

-

Activation: The -NO₂ group powerfully withdraws electron density from the pyridine ring through both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the carbon atoms of the ring, particularly at the C2 and C6 positions (ortho and para to the nitro group).

-

Nucleophilic Attack: The C2 carbon, bonded to the chlorine atom, becomes highly electrophilic and thus susceptible to attack by a nucleophile. Ethylamine (CH₃CH₂NH₂), with its lone pair of electrons on the nitrogen atom, acts as the potent nucleophile.

-

Intermediate Formation: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. This stabilization of the intermediate is the primary reason the reaction proceeds efficiently[2].

-

Leaving Group Departure: The reaction concludes with the departure of the chloride ion (Cl⁻), a good leaving group, and the re-aromatization of the pyridine ring to form the final product. The proton lost from the ethylamino group is typically scavenged by a second equivalent of ethylamine or an added non-nucleophilic base.

Caption: Figure 1: S(N)Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and emphasizes safety and reproducibility.

3.1. Materials and Reagents

| Reagent/Material | Grade | CAS No. | Supplier Suggestion | Notes |

| 2-Chloro-3-nitropyridine | ≥98% | 5470-18-8 | Sigma-Aldrich, Acros | Yellow solid.[4][5] |

| Ethylamine solution | 70% in H₂O or 2.0 M in THF/EtOH | 75-04-7 | Sigma-Aldrich | Corrosive and flammable. Handle in a fume hood. |

| Ethanol (EtOH) or Isopropanol (IPA) | Anhydrous, ≥99.5% | 64-17-5 | Fisher Scientific | A suitable reaction solvent. |

| Triethylamine (Et₃N) | ≥99% | 121-44-8 | Sigma-Aldrich | Optional base to scavenge HCl. |

| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | 110-54-3 | VWR | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 7487-88-9 | Fisher Scientific | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | Sorbent Technologies | For column chromatography. |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in isopropanol (30 mL).[2] Stir the mixture at room temperature until the solid is fully dissolved.

-

Reagent Addition: To the stirred solution, add ethylamine (70% aqueous solution, ~1.4 mL, ~22.0 mmol, 2.2 eq) dropwise at room temperature. Rationale: Using a slight excess of the amine ensures the reaction goes to completion and helps to neutralize the HCl byproduct generated.

-

Reaction Execution: Heat the reaction mixture to 80 °C using a heating mantle and oil bath.[2] Maintain this temperature and allow the reaction to proceed with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).[2]

-

Work-up and Extraction: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (25 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).[2]

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid.

Purification and Characterization

High purity is essential for subsequent applications. The crude product is typically purified by column chromatography or recrystallization.

4.1. Purification Protocol (Column Chromatography)

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a 9:1 Hexanes:Ethyl Acetate slurry.

-

Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with a gradient of Hexanes:Ethyl Acetate, starting from 9:1 and gradually increasing the polarity to 3:1.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a bright yellow solid.

4.2. Expected Characterization Data

The identity and purity of the final compound must be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| Appearance | Bright yellow solid. |

| Yield | Typically 85-95% after purification. |

| Melting Point | 163-165 °C. |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.3 (dd, 1H), ~8.2 (br s, 1H, NH), ~7.1 (dd, 1H), ~3.6 (m, 2H, CH₂), ~1.4 (t, 3H, CH₃). Note: Exact shifts may vary. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~158, ~153, ~135, ~130, ~118, ~38, ~15. Note: Exact shifts may vary. |

| FT-IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~1600 (C=C stretch), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch).[6] |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₉N₃O₂ is 168.07; found ~168.1. |

Process Optimization and Parameter Influence

The efficiency of this synthesis can be influenced by several key parameters. Understanding their impact allows for process optimization to maximize yield and minimize impurities.

| Parameter | Options | Effect on Reaction |

| Solvent | Ethanol, Isopropanol, Acetonitrile, DMF | Protic solvents like ethanol and isopropanol are effective as they can solvate the ionic intermediate.[2][7] Aprotic polar solvents like DMF can accelerate the reaction but may require higher purification effort. |

| Temperature | Room Temp to 100 °C | Heating to 80 °C significantly accelerates the reaction rate compared to room temperature.[2] Higher temperatures may lead to side product formation. |

| Base | Excess Amine, Et₃N, K₂CO₃ | Using an excess of ethylamine (2.0-2.2 eq) is often sufficient to act as both the nucleophile and the base to scavenge the HCl byproduct.[8] An external, non-nucleophilic base like triethylamine can be added to prevent the formation of ethylammonium hydrochloride salt, which can sometimes complicate work-up.[2] |

| Stoichiometry | 1.0 - 3.0 eq of Amine | A molar excess of ethylamine is crucial to drive the reaction to completion. Typically, 2.0 to 2.2 equivalents are optimal. |

Workflow Visualization

Caption: Figure 2: Overall Synthesis Workflow

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Chloro-3-nitropyridine: Harmful if swallowed.[4][9] Causes skin and serious eye irritation.[4][9] May cause respiratory irritation.[9] Wear gloves, safety glasses, and a lab coat.

-

Ethylamine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Handle in a well-ventilated fume hood away from ignition sources.

-

Triethylamine: Flammable liquid. Toxic if inhaled and harmful if swallowed. Causes severe skin and eye damage.

-

General Handling: Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat. Perform the reaction in a well-ventilated chemical fume hood.[4]

Conclusion

The synthesis of this compound from 2-chloro-3-nitropyridine is a robust and high-yielding reaction governed by the SNAr mechanism. The key to a successful synthesis lies in the activation of the pyridine ring by the nitro group, the choice of appropriate reaction conditions (solvent, temperature), and a meticulous purification process. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this important chemical intermediate for further application in drug discovery and development.

References

-

Chemguide. (n.d.). Nucleophilic Addition/Elimination in the Reaction Between Acyl Chlorides and Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

ResearchGate. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-pyridylamino)-3-nitro-pyridine. Retrieved from [Link]

-

ResearchGate. (2010). 2-Chloro-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

MDPI. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. jubilantingrevia.com [jubilantingrevia.com]

The Emergent Therapeutic Potential of 2-Amino-3-Nitropyridine Derivatives: A Deep Dive into Their Mechanism of Action as Kinase Inhibitors

Abstract

The 2-amino-3-nitropyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a new generation of targeted therapeutics. While "2-Ethylamino-3-nitropyridine" represents a specific entity within this class, the broader family of its derivatives has garnered significant attention for potent anti-cancer activities. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, with a primary focus on their role as inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will dissect the synthetic strategies that transform the core scaffold into complex heterocyclic systems, analyze the structure-activity relationships that govern their potency, and detail the experimental protocols used to validate their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Introduction: The Rise of a Privileged Scaffold

Pyridine-based ring systems are a mainstay in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021[1]. Among these, nitropyridines, and specifically the 2-amino-3-nitropyridine framework, have proven to be exceptionally valuable starting materials for the synthesis of a diverse array of biologically active molecules[1][2]. The true therapeutic potential of this scaffold is unlocked through its chemical tractability, allowing for the construction of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines. These derivatives have demonstrated significant promise in oncology by targeting aberrant signaling pathways that drive tumor growth and proliferation.

The core mechanism of action for many of these derivatives lies in their ability to function as ATP-competitive inhibitors of protein kinases.[3][4] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a protein substrate. In many cancers, these kinases are overactive, leading to uncontrolled cell growth. By blocking the ATP-binding site, 2-amino-3-nitropyridine derivatives can effectively shut down these oncogenic signaling cascades.

The Synthetic Gateway: From 2-Amino-3-Nitropyridine to Potent Inhibitors

The journey from the basic 2-amino-3-nitropyridine scaffold to a clinically relevant kinase inhibitor involves sophisticated synthetic organic chemistry. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, making it a key handle for chemical modification. Two of the most important classes of derivatives synthesized from this precursor are pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including potent inhibition of EGFR and VEGFR kinases.[3][5] The synthesis of these compounds often involves the condensation of a 2-amino-3-cyanopyridine derivative (which can be derived from 2-amino-3-nitropyridine) with a suitable cyclizing agent.

Diagram: Synthetic Pathway to Pyrido[2,3-d]pyrimidines

Caption: Generalized synthetic route from 2-amino-3-nitropyridine to the imidazo[4,5-b]pyridine core.

Mechanism of Action: Targeting Oncogenic Kinase Signaling

The primary mechanism by which 2-amino-3-nitropyridine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in cell proliferation, differentiation, and survival. [6][7]In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which promote uncontrolled cell growth. [6][8] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR. [9][10]These small molecules act as ATP mimetics, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the autophosphorylation and activation of the receptor. [11]This, in turn, blocks the downstream signaling cascades that drive tumor progression.

Diagram: EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition by pyrido[2,3-d]pyrimidine derivatives.

Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of the angiogenic signal in endothelial cells. [12][13][14]Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. [14]The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. [12][13] Derivatives of 2-amino-3-nitropyridine, particularly those with a pyrido[2,3-d]pyrimidine or similar heterocyclic core, have been shown to be effective inhibitors of VEGFR-2 kinase activity. [5]By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis.

Diagram: VEGFR-2 Signaling Pathway and Inhibition

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells and its inhibition by 2-amino-3-nitropyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 2-amino-3-nitropyridine derivatives as kinase inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core.

-

Pyrido[2,3-d]pyrimidines:

-